Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS 41556-26-7) is a liquid, low-molecular-weight hindered amine light stabilizer (HALS) defined by its N-methylated (tertiary amine) structure. For procurement and formulation science, its primary value lies in its low basicity (pKa ~9.8) and liquid physical state at room temperature, which differentiate it from standard secondary amine HALS . This specific structural modification prevents the neutralization of acid catalysts in thermosetting resins and allows for direct, energy-efficient metering into solventborne, waterborne, and high-solids liquid coatings without prior dissolution.
Substituting Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate with the closest in-class baseline, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (CAS 52829-07-9), introduces critical formulation failures in acid-sensitive and liquid workflows. The generic substitute is a secondary amine (N-H) with higher basicity that actively neutralizes sulfonic acid catalysts in automotive clearcoats, resulting in incomplete polymer curing and severe coating defects [1]. Furthermore, because the generic substitute is a crystalline solid (melting point >81°C), it requires energy-intensive dissolution and poses a high risk of precipitation or phase separation in liquid resins, making the exact N-methylated liquid compound strictly necessary for reliable liquid coating manufacturability.
The N-methylated structure of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate yields a predicted pKa of approximately 9.8, functioning as a low-basicity tertiary amine. In direct contrast, the unmethylated baseline comparator, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, acts as a more basic secondary amine with a pKa of 10.49 [1]. This quantitative reduction in basicity, combined with the steric hindrance of the N-CH3 group, prevents the target compound from interacting with and neutralizing acid catalysts used in industrial clearcoats.
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | pKa ~9.8 (Tertiary amine, N-CH3) |
| Comparator Or Baseline | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (pKa ~10.49, Secondary amine, N-H) |
| Quantified Difference | ~0.69 pKa unit reduction, indicating significantly lower alkaline strength and higher steric hindrance. |
| Conditions | Standard predictive models and formulation compatibility assays in acid-catalyzed resin environments. |
Prevents the deactivation of acid catalysts, ensuring complete curing of thermosetting coatings without sacrificing UV protection.
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is a liquid at standard ambient conditions, featuring a melting point of approximately 20°C . The closest in-class substitute, Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate, is a crystalline solid with a melting point between 81°C and 85°C . The liquid nature of the target compound allows it to be directly metered and homogeneously mixed into solventborne, waterborne, and high-solids liquid resin systems without the need for prior heating, dissolution steps, or the use of co-solvents.
| Evidence Dimension | Melting point and physical state at 25°C |
| Target Compound Data | ~20°C (Liquid state) |
| Comparator Or Baseline | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (81–85°C, Solid state) |
| Quantified Difference | >60°C reduction in melting point, transitioning the material from a solid powder to a process-ready liquid. |
| Conditions | Standard ambient processing conditions (25°C) for liquid coating manufacturing. |
Eliminates energy-intensive dissolution steps and prevents stabilizer crystallization in liquid formulations, streamlining industrial manufacturing.
The addition of methyl groups to the piperidyl nitrogen atoms increases the molecular weight of Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate to 508.78 g/mol, compared to 480.72 g/mol for the unmethylated Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate [1]. This increase in mass and steric bulk reduces the volatility and migration rate of the stabilizer within polymer matrices, particularly in thin-film applications. The lower migration rate ensures that the active nitroxyl precursors remain embedded within the target material over extended outdoor exposure periods.
| Evidence Dimension | Molecular weight and steric bulk |
| Target Compound Data | 508.78 g/mol (N-CH3 substituted) |
| Comparator Or Baseline | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (480.72 g/mol, N-H substituted) |
| Quantified Difference | 28.06 g/mol increase in mass with enhanced steric hindrance at the active amine sites. |
| Conditions | Long-term environmental exposure in thin-film and coating applications. |
Ensures long-lasting UV protection in thin coatings and films by minimizing the physical loss of the stabilizer through volatilization or surface migration.
Due to its low basicity (pKa ~9.8), this compound is procured for thermosetting acrylic and polyester resins cured with acid catalysts, where standard N-H HALS would cause cure retardation .
Its liquid physical state (melting point ~20°C) allows for direct, energy-efficient incorporation into liquid paint and coating formulations without the risk of crystallization associated with solid HALS .
The N-methylated structure resists neutralization by acidic agricultural chemicals, such as pesticides and halogenated flame retardants, ensuring sustained UV protection in demanding outdoor environments .
Provides excellent compatibility and non-interacting UV stabilization in sensitive polyurethane and wood coating systems where maintaining clarity and preventing chemical yellowing are critical .
Irritant;Environmental Hazard